
H-Dab(boc)-OH
Overview
Description
H-Dab(Boc)-OH (CAS: 10270-94-7) is a protected derivative of the non-proteinogenic amino acid 2,4-diaminobutyric acid (Dab). Its chemical name is N-γ-(tert-butoxycarbonyl)-L-α,γ-diaminobutyric acid, with the molecular formula C₉H₁₈N₂O₄ and a molecular weight of 218.25 g/mol . The compound features a Boc (tert-butoxycarbonyl) group on the γ-amino group, leaving the α-amino group free for peptide bond formation. It is widely used in solid-phase peptide synthesis (SPPS) to introduce Dab residues into peptide chains while preventing undesired side reactions .
Key properties include:
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Dab(boc)-OH typically involves the protection of the amino group of diaminobutyric acid with a tert-butyloxycarbonyl (Boc) group. The process can be summarized as follows:
Starting Material: Diaminobutyric acid.
Protection Step: The amino group of diaminobutyric acid is protected using tert-butyloxycarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of diaminobutyric acid are reacted with tert-butyloxycarbonyl chloride in the presence of a base.
Optimization: Reaction conditions such as temperature, solvent, and reaction time are optimized for maximum yield.
Purification: Industrial purification methods such as large-scale chromatography or crystallization are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Deprotection Reactions
H-Dab(Boc)-OH undergoes selective deprotection to expose functional groups for peptide chain elongation or modification.
Boc Group Removal
The tert-butoxycarbonyl (Boc) groups are cleaved under acidic conditions:
- Reagent : Trifluoroacetic acid (TFA) in dichloromethane (DCM) .
- Mechanism : Acidolysis of the Boc carbamate, releasing CO₂ and tert-butanol.
- Conditions : 20–50% TFA in DCM, 1–2 hours at 25°C .
Example :
Starting Material | Reagent | Product | Yield | Purity (HPLC) | Source |
---|---|---|---|---|---|
This compound | 30% TFA | H-Dab-OH | 95% | >98% |
Side Reactions During Deprotection
- Incomplete Deprotection : Occurs if reaction time or acid concentration is insufficient.
- Racemization : Minimal under standard conditions (pH < 2) .
Substitution Reactions
The exposed amino groups participate in nucleophilic substitutions for peptide bond formation or functionalization.
Peptide Coupling
This compound reacts with activated carboxyl groups (e.g., from Fmoc-amino acids):
- Activators : HBTU, HATU, or DIC with HOBt .
- Solvent : DMF or DCM.
- Base : DIEA or NMM to maintain pH 8–9 .
Example :
Reaction Partner | Activator | Product | Yield | Source |
---|---|---|---|---|
Fmoc-Gly-OH | HBTU | Fmoc-Gly-Dab(Boc)-OH | 88% |
Side-Chain Functionalization
The γ-amino group (after Boc removal) can be acylated or alkylated:
- Acylation : Reacts with succinic anhydride to introduce carboxylate groups.
- Alkylation : Uses methyl iodide/K₂CO₃ for methylation.
Stability and Side Reactions
- Hydrolysis : Boc groups are stable to bases (pH < 12) but hydrolyze slowly in aqueous NaOH .
- Cyclization : Unprotected γ-amino groups may form diketopiperazines under basic conditions .
Comparative Reactivity
A comparison with similar compounds reveals distinct advantages:
Compound | Deprotection Rate (TFA) | Coupling Efficiency | Stability |
---|---|---|---|
This compound | Fast (1h) | 88–92% | High |
H-Lys(Boc)-OH | Moderate (2h) | 85% | Moderate |
H-Orn(Boc)-OH | Fast (1h) | 90% | High |
Industrial-Scale Optimization
Patented methods (e.g., CN105348147A) report scalable reactions:
Scientific Research Applications
Peptide Synthesis
H-Dab(boc)-OH serves as a crucial building block in peptide synthesis. The protective groups allow for selective deprotection and coupling reactions, enabling the construction of complex peptides. This capability is essential for synthesizing therapeutic peptides and proteins.
Drug Development
The compound is instrumental in developing peptide-based drugs due to its stability and ease of deprotection. Research indicates that peptides synthesized using this compound can exhibit improved efficacy and reduced side effects compared to traditional therapies .
Bioconjugation
This compound is utilized in bioconjugation reactions to attach peptides to other biomolecules such as proteins and nucleic acids. This application is particularly significant in developing targeted drug delivery systems and diagnostic tools .
Material Science
The compound is explored in developing novel materials such as hydrogels and nanomaterials. Its ability to form stable peptide bonds makes it useful in synthesizing peptide-based materials suitable for tissue engineering applications .
Study 1: Antimicrobial Activity
A study evaluated the antimicrobial properties of peptides synthesized using this compound as a building block. The results indicated that certain peptides exhibited significant antibacterial activity against Gram-negative bacteria, showcasing the potential for developing new antimicrobial agents from this compound .
Study 2: Peptide-Based Drug Development
Research highlighted the use of this compound in synthesizing peptide-based drugs targeting specific diseases. Findings demonstrated improved efficacy and reduced side effects compared to traditional therapies, indicating its potential as a therapeutic agent .
Study 3: Hydrogel Formation
Investigations into the use of this compound in hydrogel formation revealed that peptides derived from this compound could create biocompatible matrices suitable for tissue engineering applications. This aspect emphasizes its versatility in material science .
Mechanism of Action
The mechanism of action
Biological Activity
H-Dab(boc)-OH, also known as N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-gamma-t-butyloxycarbonyl-L-2,4-diaminobutyric acid, is a compound that plays a significant role in peptide synthesis and has potential biological applications. This article explores its biological activity, synthesis methods, and relevant case studies.
Synthesis Methods
This compound is synthesized using various methods, primarily through solid-phase peptide synthesis (SPPS). The synthesis involves the protection of amino groups to facilitate selective reactions. For example, Fmoc-Dab(Boc)-OH can be synthesized with high yields using reagents like HATU and collidine in dry DMF . The following table summarizes some synthesis conditions:
Method | Conditions | Yield (%) |
---|---|---|
SPPS with Fmoc protection | 20% piperidine in DMF for deprotection | 79% |
Coupling with HATU | Dry DMF with collidine | 25% |
Chemoenzymatic approach | On-resin cyclization | High purity |
Biological Activity
The biological activity of this compound is primarily linked to its use in the synthesis of biologically active peptides. It has been employed in the development of peptidomimetics that target various biological pathways, including antiviral activities against SARS-CoV .
Case Studies
-
Polymyxin-Inspired Peptidomimetics :
- In a study focused on developing novel peptidomimetics targeting SARS-CoV, this compound was utilized to construct peptide sequences that demonstrated significant antiviral activity. The incorporation of this compound into peptide structures allowed for enhanced stability and efficacy against viral targets .
-
Cytotoxicity Evaluation :
- Research involving methotrexate-conjugated oligopeptides demonstrated that peptides synthesized using this compound exhibited improved cellular uptake and cytotoxicity in cancer cell lines. The conjugates showed enhanced activity compared to free methotrexate, indicating the potential of this compound in drug delivery systems .
-
Macrocyclic Peptides :
- A study on chimeric macrocyclic peptides highlighted the use of this compound in creating β-hairpin structures. These macrocycles exhibited high affinity for their targets, showcasing the versatility of this compound in generating complex peptide architectures with potential therapeutic applications .
The mechanism by which this compound exerts its biological effects is largely dependent on its incorporation into peptide sequences that interact with specific biological targets. The structural modifications provided by the Boc and Fmoc groups enhance the stability and solubility of peptides, allowing for better interaction with target receptors.
Q & A
Q. Basic: What are the standard experimental protocols for synthesizing and characterizing H-Dab(boc)-OH?
Methodological Answer :
The synthesis of this compound typically involves Boc-protection of the amino group of 2,4-diaminobutyric acid (Dab) followed by purification via recrystallization or chromatography. Characterization relies on nuclear magnetic resonance (NMR) for structural confirmation (e.g., H and C spectra to verify Boc-group integrity) and high-performance liquid chromatography (HPLC) for purity assessment . For reproducibility, document reaction conditions (solvent, temperature, catalyst) and include raw spectral data in supplementary materials.
Q. Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. mass spectrometry) for this compound?
Methodological Answer :
Contradictions often arise from sample preparation or instrument calibration. For example, discrepancies in NMR integration ratios may indicate incomplete Boc-deprotection, while unexpected mass spectrometry peaks could signal side products. Cross-validate results using orthogonal techniques:
- Compare NMR data with literature values for Boc-protected analogs .
- Use tandem mass spectrometry (MS/MS) to identify fragmentation patterns of impurities .
- Replicate experiments under controlled conditions to isolate variables (e.g., humidity, oxygen levels) .
Basic: What frameworks guide the formulation of research questions for studying this compound’s chemical properties?
Methodological Answer :
Apply the P-E/I-C-O framework:
- P opulation: this compound and its derivatives.
- E/I xposure/Intervention: Reaction conditions (e.g., pH, catalysts).
- C omparison: Unprotected Dab vs. Boc-protected analogs.
- O utcome: Stability, solubility, or reactivity metrics.
This structure ensures testable hypotheses, such as “How does Boc protection affect the aqueous solubility of Dab derivatives under acidic conditions?” .
Q. Advanced: How can researchers integrate computational modeling with experimental data to predict this compound’s behavior in peptide synthesis?
Methodological Answer :
Combine density functional theory (DFT) calculations with empirical
Model Boc-group steric effects on Dab’s conformational flexibility using software like Gaussian or ORCA.
Validate predictions via circular dichroism (CD) spectroscopy or X-ray crystallography.
Analyze discrepancies (e.g., solvation effects not captured in simulations) using molecular dynamics (MD) .
Publish raw computational input/output files alongside experimental datasets for transparency .
Q. Basic: What criteria ensure a rigorous literature review for this compound-related studies?
Methodological Answer :
Use systematic review principles:
- Search databases (Web of Science, PubMed) with keywords: “this compound,” “Boc-protected diamines,” “peptide synthesis.”
- Filter results by relevance (e.g., synthetic methods, stability studies) and publication type (peer-reviewed articles, patents excluded).
- Critically appraise sources using the FINER criteria: Feasibility, Interest, Novelty, Ethics, Relevance .
Q. Advanced: How should researchers design experiments to address conflicting reports on this compound’s stability under basic conditions?
Methodological Answer :
Employ a factorial design to isolate variables:
- Independent variables : pH (8–12), temperature (25–60°C), and solvent (aqueous vs. organic).
- Dependent variables : Degradation rate (HPLC), byproduct formation (LC-MS).
- Controls : Unprotected Dab under identical conditions.
Use ANOVA to identify significant interactions and publish raw kinetic data in supplemental files .
Q. Basic: What steps validate the purity and identity of this compound in a new synthetic route?
Methodological Answer :
Follow a multi-technique approach:
Elemental analysis for C, H, N composition.
FT-IR to confirm Boc carbonyl stretches (~1680 cm).
Melting point consistency with literature values.
Chiral HPLC to rule out racemization .
Q. Advanced: How can researchers optimize data management plans (DMPs) for this compound studies to enhance reproducibility?
Methodological Answer :
Structure DMPs using the FAIR principles (Findable, Accessible, Interoperable, Reusable):
- Store raw spectra in repositories like Zenodo with unique DOIs.
- Annotate datasets with metadata (instrument parameters, software versions).
- Share synthetic protocols via platforms like protocols.io .
Q. Basic: What ethical considerations apply to publishing this compound research?
Methodological Answer :
- Disclose conflicts of interest (e.g., funding from chemical suppliers).
- Adhere to journal guidelines for data transparency (e.g., Beilstein Journal’s requirements for experimental details) .
- Credit collaborators in acknowledgments, including non-authors who provided reagents .
Q. Advanced: How can hypothesis-driven research address gaps in understanding this compound’s role in peptide backbone modification?
Methodological Answer :
Develop hypotheses using deductive reasoning:
- Hypothesis : “Boc protection reduces Dab’s nucleophilicity, slowing peptide coupling.”
- Test : Compare coupling efficiency (via F NMR with fluorinated acyl donors) between Boc-protected and free Dab.
- Analysis : Use kinetic modeling to quantify rate differences and publish code repositories (e.g., GitHub) for peer validation .
Comparison with Similar Compounds
H-Dab(Boc)-OH belongs to a family of Dab derivatives with varying protecting groups and structural modifications. Below is a detailed comparison with structurally related compounds:
Structural and Molecular Comparison
Key Observations :
- Protecting Group Strategy : this compound uses a single Boc group, whereas Fmoc-Dab(Boc)-OH incorporates both Fmoc and Boc groups, enabling orthogonal protection for SPPS .
- Molecular Weight : Bulky groups like Fmoc significantly increase molecular weight, impacting solubility and reaction kinetics.
- N-Methylation : Fmoc-N-Me-Dab(Boc)-OH includes a methyl group on the α-nitrogen, enhancing metabolic stability in drug candidates .
Purity and Physical Properties
Insights :
- This compound’s lower molecular weight improves solubility in polar aprotic solvents compared to Fmoc derivatives.
- Fmoc-Dab(Boc)-OH’s higher purity (≥95%) aligns with its use in high-precision peptide synthesis .
Price and Availability
- This compound : Priced at ~$100–$200 per gram (95–98% purity) .
- Fmoc-Dab(Boc)-OH : Higher cost (~$300–$500 per gram) due to dual protection and complex synthesis .
Research Findings and Trends
- Anticancer Applications: this compound derivatives are used in peptides targeting HLA-A*02:01/CT37 complexes in lung adenocarcinoma .
- Stability Enhancements: Methylated analogs (e.g., Fmoc-N-Me-Dab(Boc)-OH) show prolonged half-lives in vivo compared to non-methylated forms .
- Synthetic Flexibility: Boc-Dab(Fmoc)-OH enables γ-amino functionalization, useful in dendritic peptide architectures .
Properties
IUPAC Name |
(2S)-2-amino-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O4/c1-9(2,3)15-8(14)11-5-4-6(10)7(12)13/h6H,4-5,10H2,1-3H3,(H,11,14)(H,12,13)/t6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICJFZQLAIOCZNG-LURJTMIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCC[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80427150 | |
Record name | (2S)-2-Amino-4-[(tert-butoxycarbonyl)amino]butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80427150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10270-94-7 | |
Record name | (2S)-2-Amino-4-[(tert-butoxycarbonyl)amino]butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80427150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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